molecular formula C6H8N2O3 B189367 3,6-Dimethoxypyridazine 1-oxide CAS No. 1703-08-8

3,6-Dimethoxypyridazine 1-oxide

Cat. No. B189367
CAS RN: 1703-08-8
M. Wt: 156.14 g/mol
InChI Key: UGYUYAXKYLZYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethoxypyridazine 1-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to act as a potent antioxidant and its potential use as a therapeutic agent in the treatment of a variety of diseases. In

Scientific Research Applications

3,6-Dimethoxypyridazine 1-oxide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of oxidative stress. Studies have shown that 3,6-Dimethoxypyridazine 1-oxide has potent antioxidant properties, which may make it useful in the treatment of a variety of diseases that are characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxypyridazine 1-oxide is not fully understood, but it is thought to involve its ability to scavenge free radicals and other reactive oxygen species. This compound has been shown to be effective at reducing oxidative stress in a variety of cell types, including neuronal cells and immune cells.
Biochemical and physiological effects:
3,6-Dimethoxypyridazine 1-oxide has been found to have a number of interesting biochemical and physiological effects. In addition to its antioxidant properties, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3,6-Dimethoxypyridazine 1-oxide has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its potent antioxidant properties, which make it useful for studying oxidative stress in a variety of cell types. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful for studying the mechanisms of action of these types of compounds. However, one limitation of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are a number of future directions for research on 3,6-Dimethoxypyridazine 1-oxide. One area of research that is of particular interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations for its use in scientific research. Overall, 3,6-Dimethoxypyridazine 1-oxide is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 3,6-Dimethoxypyridazine 1-oxide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,6-dimethoxypyridazine with hydrogen peroxide in the presence of a catalyst. This reaction yields 3,6-Dimethoxypyridazine 1-oxide, which can then be purified and isolated for use in scientific research.

properties

CAS RN

1703-08-8

Product Name

3,6-Dimethoxypyridazine 1-oxide

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

3,6-dimethoxy-1-oxidopyridazin-1-ium

InChI

InChI=1S/C6H8N2O3/c1-10-5-3-4-6(11-2)8(9)7-5/h3-4H,1-2H3

InChI Key

UGYUYAXKYLZYFT-UHFFFAOYSA-N

SMILES

COC1=N[N+](=C(C=C1)OC)[O-]

Canonical SMILES

COC1=N[N+](=C(C=C1)OC)[O-]

Other CAS RN

1703-08-8

Origin of Product

United States

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